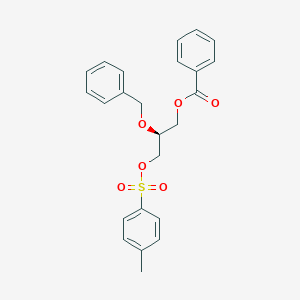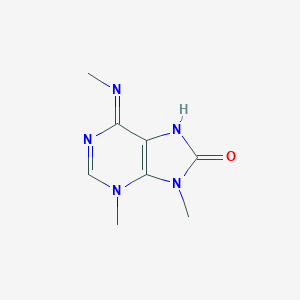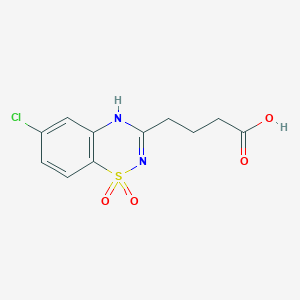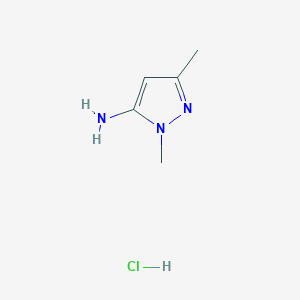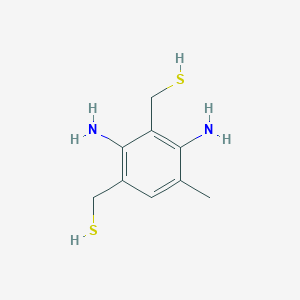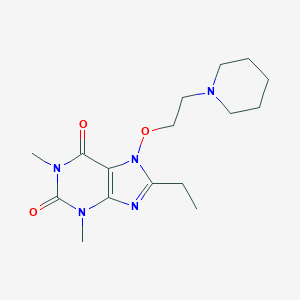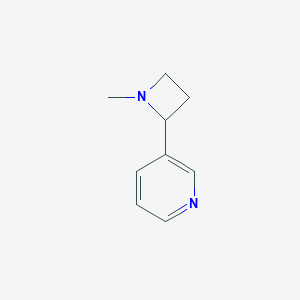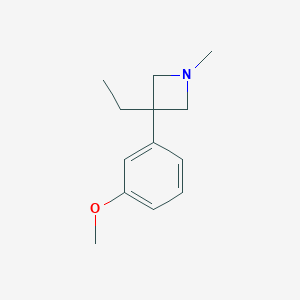
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidine, 3-ethyl-3-(m-methoxyphenyl)-1-methyl-, also known as EMMP, is a chemical compound with potential applications in scientific research. It is a type of azetidine derivative that has been synthesized and studied for its unique properties and potential uses. In
科学研究应用
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential applications in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for imaging and detection of cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been used in various assays to study cellular processes such as cell migration, invasion, and proliferation. Its potential uses in scientific research are still being explored.
作用机制
The mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a role in tumor invasion and metastasis. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Further studies are needed to fully understand the mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.
生化和生理效应
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the proliferation of endothelial cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Further studies are needed to fully understand the biochemical and physiological effects of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.
实验室实验的优点和局限性
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good stability and can be stored for extended periods of time. However, there are also limitations to using AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. It also has limited solubility in aqueous solutions, which can affect its bioavailability. Further studies are needed to address these limitations.
未来方向
There are several future directions for research on AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. One direction is to further explore its mechanism of action and identify its molecular targets. This will help to better understand its potential uses and limitations. Another direction is to study its potential use as a fluorescent probe for imaging and detection of cancer cells. This could have important applications in cancer diagnosis and treatment. Further studies are also needed to optimize its synthesis method and improve its solubility in aqueous solutions. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.
Conclusion
In conclusion, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized and it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. Its mechanism of action and biochemical and physiological effects are still being studied. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.
合成方法
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- can be synthesized through a multi-step process starting with the reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide to form 3-ethyl-3-(m-methoxyphenyl)propanal. This intermediate is then reacted with sodium cyanoborohydride and acetic acid to yield AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. The synthesis of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been optimized to increase yield and purity, and it is now readily available for scientific research purposes.
属性
CAS 编号 |
19832-31-6 |
|---|---|
产品名称 |
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- |
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC 名称 |
3-ethyl-3-(3-methoxyphenyl)-1-methylazetidine |
InChI |
InChI=1S/C13H19NO/c1-4-13(9-14(2)10-13)11-6-5-7-12(8-11)15-3/h5-8H,4,9-10H2,1-3H3 |
InChI 键 |
YBEDBXNUCCCITN-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1)C)C2=CC(=CC=C2)OC |
规范 SMILES |
CCC1(CN(C1)C)C2=CC(=CC=C2)OC |
其他 CAS 编号 |
19832-31-6 |
同义词 |
3-Ethyl-3-(m-methoxyphenyl)-1-methylazetidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



